molecular formula C10H9BrN2O2 B11850835 4-Bromo-6,7-dimethoxyquinazoline CAS No. 1260640-98-9

4-Bromo-6,7-dimethoxyquinazoline

Cat. No.: B11850835
CAS No.: 1260640-98-9
M. Wt: 269.09 g/mol
InChI Key: IMLLNCXBVIJJOK-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxyquinazoline is a quinazoline derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethoxyquinazoline typically involves the bromination of 6,7-dimethoxyquinazoline. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at temperatures ranging from 0 to 20°C. The reaction is stirred for about 2 hours, followed by concentration under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the substituents attached to it.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate can be used to oxidize the methoxy groups.

    Reduction: Hydrogenation reactions using palladium on carbon can reduce the quinazoline ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to and inhibit the epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . This interaction triggers a cascade of intracellular events that ultimately result in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively target cancer cells and induce apoptosis makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

1260640-98-9

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

4-bromo-6,7-dimethoxyquinazoline

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3

InChI Key

IMLLNCXBVIJJOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Br)OC

Origin of Product

United States

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